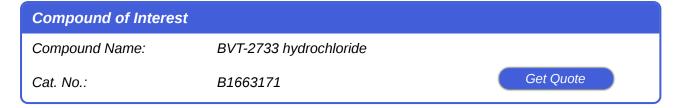


Off-Target Kinase Screening Profile of BVT-2733: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target kinase screening profile of BVT-2733, a selective inhibitor of 11β -hydroxysteroid dehydrogenase type 1 (11β -HSD1). Due to the limited publicly available data on the comprehensive off-target kinase profile of BVT-2733, this guide focuses on its selectivity against the closely related isozyme 11β -HSD2, a critical aspect of its off-target profile. For comparative purposes, we include data on other 11β -HSD inhibitors, PF-915275 and the non-selective inhibitor Carbenoxolone.

It is important to note that comprehensive kinome screening is a crucial step in drug development to identify potential off-target interactions that could lead to adverse effects or provide opportunities for drug repositioning. The absence of such public data for BVT-2733 limits a direct comparison with kinase-targeted therapies but the available selectivity data for its intended enzyme family provides valuable insights into its specificity.

Comparative Selectivity of 11β-HSD1 Inhibitors

The following table summarizes the available data on the inhibitory potency and selectivity of BVT-2733 and comparator compounds against 11 β -HSD1 and 11 β -HSD2. A higher selectivity ratio (IC50 for 11 β -HSD2 / IC50 for 11 β -HSD1) indicates a more selective inhibitor for 11 β -HSD1.



Compound	Target	IC50 / Ki	Species	Selectivity for 11β- HSD1	Reference
BVT-2733	11β-HSD1	IC50: 96 nM	Mouse	Selective for 11β-HSD1 (Specific 11β- HSD2 inhibition data not publicly available)	[1][2]
11β-HSD1	IC50: 3341 nM	Human	[1][2]		
PF-915275	11β-HSD1	Ki: 2.3 nM	Human	Highly Selective	[2]
11β-HSD2	1.5% inhibition at 10 μM	Human	(>4300-fold)	[2]	
Carbenoxolo ne	11β-HSD1	-	-	Non-selective	[3]
(active form: 18β- glycyrrhetinic acid)	11β-HSD1	IC50: 232.3 nM	Human	[4]	
11β-HSD2	IC50: 674.5 nM	Human	~2.9-fold	[4]	•
11β-HSD1	IC50: 5.85 μΜ	Mouse	[4]	_	-
11β-HSD2	IC50: 79.7 nM	Mouse	[4]		

Experimental Protocols



General Protocol for Off-Target Kinase Screening (Kinome Scan)

Off-target kinase screening is typically performed using in vitro assays that measure the ability of a compound to inhibit the activity of a large panel of purified kinases. Below is a representative protocol for a competitive binding assay, such as the KINOMEscan™ platform.

Objective: To determine the inhibitory activity of a test compound against a broad panel of protein kinases.

Materials:

- Test compound (e.g., BVT-2733) dissolved in a suitable solvent (e.g., DMSO).
- A panel of purified, recombinant human kinases.
- Kinase-specific affinity ligands immobilized on a solid support (e.g., beads).
- · Assay buffer.
- Detection reagents (e.g., quantitative PCR or fluorescence-based).
- Multi-well assay plates.

Procedure:

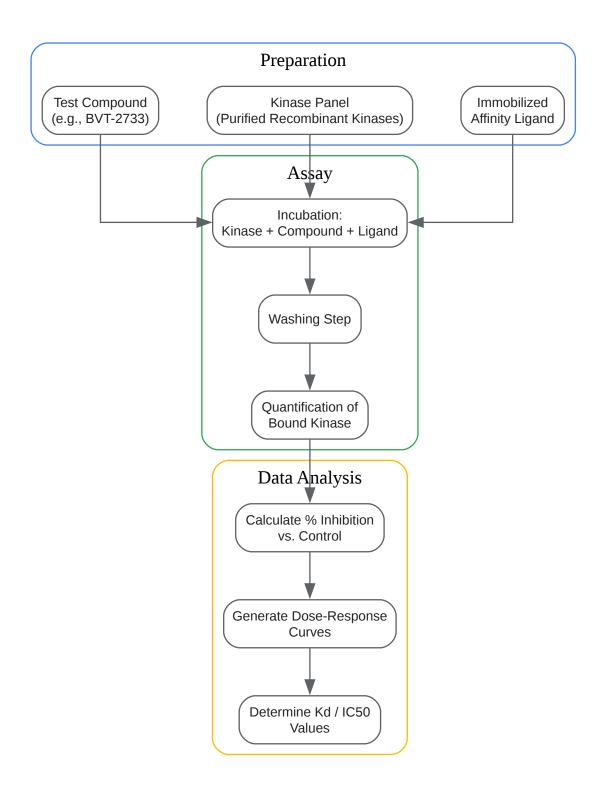
- Compound Preparation: A stock solution of the test compound is prepared and serially diluted to create a range of concentrations for testing.
- Assay Plate Preparation: The kinase panel is arrayed in multi-well plates.
- Binding Reaction: The test compound is added to the wells containing the kinases, followed by the addition of the immobilized affinity ligand. The mixture is incubated to allow for binding to reach equilibrium.
- Washing: The solid support with the bound kinase is washed to remove unbound components.



- Elution and Detection: The amount of kinase bound to the solid support is quantified. In
 methods like KINOMEscan®, this is often done using quantitative PCR (qPCR) by detecting
 a DNA tag conjugated to the kinase. Alternatively, fluorescence or luminescence-based
 readouts can be used.
- Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a control (e.g., DMSO vehicle). The percentage of inhibition is calculated for each kinase at each compound concentration. For compounds showing significant inhibition, a dose-response curve is generated to determine the dissociation constant (Kd) or IC50 value.

Visualizations

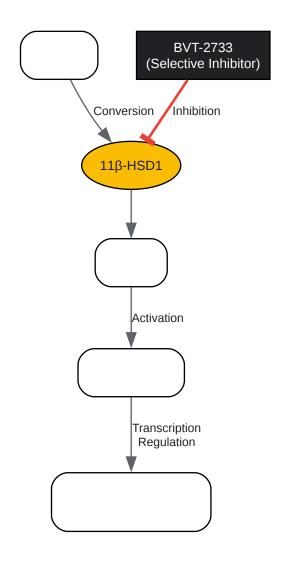




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Caption: Workflow for a typical off-target kinase screening experiment.





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Caption: Mechanism of action of 11β -HSD1 and its inhibition by BVT-2733.

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